N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Description
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a spirocyclic piperidine-quinoxaline hybrid compound characterized by a 4-chlorobenzyl substituent on the piperidine nitrogen. Spirocyclic piperidine derivatives are prominent in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGTYRFKIGGTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as n,n-bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine have been shown to target beta-lactamase tem in organisms like escherichia coli and salmonella typhi.
Biochemical Pathways
Related compounds have been shown to affect the function of beta-lactamase tem, which plays a crucial role in antibiotic resistance. This suggests that N-(4-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may also have an impact on antibiotic resistance pathways.
Biological Activity
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, also known as Liproxstatin-1, is a compound of significant interest due to its diverse biological activities, particularly as a ferroptosis inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H21ClN4
- Molecular Weight : 340.85 g/mol
- CAS Number : 950455-15-9
The structure of this compound features a spirocyclic framework that contributes to its unique biological properties.
1. Ferroptosis Inhibition
Liproxstatin-1 has been identified as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. Studies indicate that it acts by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation, thereby protecting cells from oxidative stress .
2. Antioxidant Properties
The compound exhibits significant antioxidant activity. In vitro assays have shown that it effectively reduces oxidative damage in various cellular models, enhancing cell viability under stress conditions .
3. Anticancer Activity
Research has highlighted the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF-7 | 5.10 | Doxorubicin: 7.26 |
| HCT116 | 22.08 | - |
These findings suggest that the compound may serve as a promising lead in cancer therapy due to its ability to induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Lipid Peroxidation : By reducing ROS levels and stabilizing cell membranes.
- Induction of Apoptosis : Via activation of caspase pathways in cancer cells .
5. Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Ferroptosis : A study demonstrated that Liproxstatin-1 significantly reduced cell death in models subjected to ferroptotic stimuli, highlighting its protective role .
- Anticancer Efficacy : In a series of experiments on various cancer cell lines, Liproxstatin-1 showed superior efficacy compared to established chemotherapeutics, suggesting its potential as an adjunct therapy .
Scientific Research Applications
Biological Applications
1. Ferroptosis Inhibition
Liproxstatin-1 is recognized primarily for its role as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . This property makes it a valuable compound in research focused on neurodegenerative diseases, cancer, and ischemic injuries.
2. Antioxidant Activity
The compound acts as a radical scavenger and antioxidant, which helps in protecting cells from oxidative stress. This property is crucial in therapeutic strategies aimed at conditions where oxidative damage plays a significant role, such as Alzheimer's disease and other neurodegenerative disorders .
3. Cardioprotection
Research indicates that Liproxstatin-1 exhibits cardioprotective effects, making it a candidate for therapies aimed at heart diseases. Its ability to mitigate oxidative stress and inhibit ferroptosis could be beneficial in preserving cardiac function during ischemic events .
Case Study: Neuroprotection in Alzheimer's Disease
A study investigated the neuroprotective effects of Liproxstatin-1 in cellular models of Alzheimer's disease. The results demonstrated that treatment with Liproxstatin-1 significantly reduced neuronal cell death and improved cell viability under conditions that induce ferroptosis. The findings suggest its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress and ferroptosis .
Case Study: Cancer Therapeutics
Another study explored the efficacy of Liproxstatin-1 in various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in cancer cells by modulating ferroptotic pathways. These results highlight its potential application in cancer therapy, particularly for tumors resistant to conventional treatments .
Comparison with Similar Compounds
Analogs with the Same Spiro[piperidine-4,2'-quinoxaline] Core
Compounds sharing the spiro[piperidine-4,2'-quinoxaline] scaffold but differing in benzyl substituent position or type are critical for understanding structure-activity relationships (SAR):
Key Observations :
- Liproxstatin-1 (3-chloro analog) demonstrates potent ferroptosis inhibition, attributed to optimal electronic effects and spatial positioning of the chloro group .
- 2-Chloro analog () may exhibit reduced activity due to steric hindrance near the piperidine nitrogen.
- 4-Fluoro and 4-methoxy analogs likely alter hydrophobicity (LogP) and hydrogen-bonding capacity, impacting membrane permeability and target engagement .
Note: LogP values for 4-fluoro and 4-methoxy analogs are estimated based on substituent contributions.
Compounds with N-(4-Chlorobenzyl) Substituents on Different Cores
The 4-chlorobenzyl group is a common pharmacophore in drug discovery. Examples from include:
Preparation Methods
General Synthetic Approach
The synthesis of spiro compounds often involves several key steps:
- Formation of Intermediate Compounds : Typically, this involves reacting a benzyl chloride derivative with piperidine to form an N-benzylpiperidine intermediate.
- Coupling with Quinoxaline Derivatives : The intermediate is then coupled with quinoxaline derivatives under controlled conditions to form the final spiro compound.
Detailed Preparation Method
Given the lack of specific information for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine , a hypothetical approach based on similar compounds is outlined below:
Synthesis of N-(4-Chlorobenzyl)piperidine :
- React 4-chlorobenzyl chloride with piperidine in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
- Purify the product using standard techniques like chromatography.
Coupling with Quinoxaline Derivatives :
- React the N-(4-Chlorobenzyl)piperidine intermediate with a quinoxaline derivative under conditions that facilitate spiro ring formation.
- This may involve refluxing in a solvent like ethanol or using microwave-assisted synthesis for efficiency.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Formation of Intermediate | 4-Chlorobenzyl chloride, Piperidine, Triethylamine | Room temperature, Dichloromethane | 70-80% |
| Coupling with Quinoxaline | N-(4-Chlorobenzyl)piperidine, Quinoxaline derivative | Reflux, Ethanol or Microwave irradiation | 50-60% |
Purification and Characterization
- Purification : Recrystallization or chromatography can be used to purify the final product.
- Characterization : Techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. This approach is environmentally friendly and can be applied to various steps in the synthesis of spiro compounds.
Q & A
Q. Basic (Characterization Focus)
- NMR spectroscopy : Confirm spirocyclic connectivity via distinct ¹H and ¹³C signals. For example, δ ~8.30 (s, aromatic H), 3.5–4.0 ppm (piperidine CH₂), and 7.3–7.4 ppm (chlorobenzyl protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.85) and isotopic patterns consistent with chlorine .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
What biological mechanisms are associated with this compound (Liproxstatin-1)?
Advanced (Mechanistic Focus)
Liproxstatin-1 is a potent ferroptosis inhibitor (IC₅₀ ≈ 38 nM), targeting lipid peroxidation via:
- Radical-trapping activity : Scavenges lipid peroxyl radicals, preventing membrane damage .
- In vivo models : Rescues ferroptosis in Gpx4⁻/⁻ mice, improving survival and organ function .
- Therapeutic relevance : Studied in ischemia-reperfusion injury and neurodegenerative diseases .
Methodological Note : Use fluorescent probes (e.g., C11-BODIPY) to quantify lipid peroxidation in cell lines (e.g., HT-1080) .
How can researchers design experiments to evaluate the in vivo efficacy of this compound?
Q. Advanced (Preclinical Focus)
- Dosing regimens : Administer intraperitoneally (5–10 mg/kg) in murine models, with pharmacokinetic profiling to assess bioavailability .
- Endpoint assays : Measure biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels .
- Histopathology : Evaluate organ-specific protection (e.g., kidney, liver) post-treatment .
What structural features of this compound influence its ferroptosis-inhibitory activity?
Q. Advanced (Structure-Activity Relationship)
- Spirocyclic core : Essential for membrane permeability and stability .
- Chlorobenzyl group : Enhances lipophilicity and target engagement. Substitution at the 3- or 4-position on the benzene ring alters potency .
- Comparative analogs : N-(3-chlorobenzyl) derivatives show reduced activity vs. 4-chloro isomers, highlighting positional specificity .
How should researchers address discrepancies in reported IC₅₀ values for ferroptosis inhibition?
Advanced (Data Analysis)
Variations in IC₅₀ (e.g., 22 nM vs. 38 nM) may arise from:
- Assay conditions : Differences in cell type (e.g., primary vs. immortalized), iron availability, or oxygen tension .
- Compound stability : Degradation in DMSO stock solutions over time; use fresh aliquots and confirm concentration via LC-MS .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced (Analytical Chemistry)
- Solubility limitations : Requires DMSO or ethanol for stock solutions (≥10.5 mg/mL in DMSO) .
- LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions like m/z 340.85 → 198.1 (quantitative ion) .
- Matrix effects : Plasma proteins may reduce recovery; employ solid-phase extraction (SPE) for cleanup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
